molecular formula C6H9Cl2NOS B1659626 4-(Dichloroacetyl)-thiomorpholine CAS No. 663884-74-0

4-(Dichloroacetyl)-thiomorpholine

Cat. No.: B1659626
CAS No.: 663884-74-0
M. Wt: 214.11 g/mol
InChI Key: RCQNOXUXDOGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dichloroacetyl)-thiomorpholine is a synthetic organic compound featuring a thiomorpholine heterocycle substituted at the nitrogen atom with a dichloroacetyl functional group. Thiomorpholine itself is a saturated six-membered ring containing one nitrogen and one sulfur atom, is a versatile scaffold in medicinal and synthetic chemistry . The dichloroacetyl group is a notable structural motif found in several bioactive molecules and synthetic intermediates. A prominent example is the antibiotic Chloramphenicol, whose activity is linked to its dichloroacetamide moiety, which inhibits bacterial protein synthesis by binding to the ribosomal peptidyl transferase center . This group is also a key feature in various acylpiperazine compounds documented in synthetic chemistry patents . The primary research value of this compound lies in its potential as a versatile building block or intermediate. Researchers can exploit the reactivity of the dichloroacetyl group for further chemical modifications or investigate the compound's utility in developing new pharmacologically active molecules. The thiomorpholine core contributes to the molecule's polarity and conformational properties, which can influence its binding characteristics and metabolic stability. This combination of features makes this compound a compound of interest for applications in synthetic methodology development, particularly in the synthesis of complex molecules like beta-lactams (2-azetidinones) which are key structures in antibiotics , and in the exploration of new antimicrobial agents aimed at addressing the challenge of multidrug-resistant bacteria . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1-thiomorpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NOS/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQNOXUXDOGOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384444
Record name 4-(DICHLOROACETYL)-THIOMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663884-74-0
Record name 4-(DICHLOROACETYL)-THIOMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Dichloroacetyl Thiomorpholine

Regioselective N-Acylation Protocols for Dichloroacetyl Moiety Introduction

Stereochemical Considerations in N-Acylation Reactions

The N-acylation of thiomorpholine (B91149) with dichloroacetyl chloride introduces an amide functional group. A key stereochemical feature of amides is the rotational barrier around the carbon-nitrogen (C-N) bond. This bond possesses a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation can lead to the existence of conformational isomers, or rotamers.

In the case of N-acylated thiomorpholines and related morpholine (B109124) derivatives, the formation of stable rotamers has been observed and studied. nih.gov For 4-(Dichloroacetyl)-thiomorpholine, the two bulky chlorine atoms on the acetyl group create significant steric hindrance. This hindrance influences the rotational energy barrier of the N-acyl bond, potentially leading to distinct and stable conformer populations at room temperature. The chair-like conformation of the thiomorpholine ring, coupled with the planar geometry of the amide group, results in complex stereodynamics. The orientation of the dichloroacetyl group relative to the thiomorpholine ring (i.e., which rotamer is preferred) can be influenced by solvent polarity and temperature. Advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR), are crucial for studying the kinetics and thermodynamics of this rotational isomerism.

Furthermore, if the thiomorpholine ring itself is substituted, creating chiral centers (for example, at the C-2 or C-3 positions), the N-acylation reaction can lead to the formation of diastereomers. Research on polymer-supported stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has highlighted that the inclusion of specific reagents can result in the stereoselective formation of a newly formed stereocenter. nih.gov This indicates that the N-acylation step can be influenced by existing chirality in the molecule, a critical consideration for the synthesis of enantiomerically pure, complex thiomorpholine derivatives.

Synthesis of Structurally Related N-Acylated Thiomorpholine Derivatives

The synthetic principles used to create this compound can be extended to a wide range of structurally related compounds. This includes the preparation of other dichloroacetylated heterocycles and the further functionalization of the thiomorpholine ring itself.

The N-acylation reaction is a general and robust method for synthesizing amides from amines. The synthesis of this compound is typically achieved via the nucleophilic acyl substitution reaction between thiomorpholine and dichloroacetyl chloride. wikipedia.org This methodology is broadly applicable to other cyclic secondary amines, allowing for the preparation of a variety of analogous dichloroacetylated heterocycles. A base, such as triethylamine (B128534) or pyridine, is commonly used to scavenge the hydrochloric acid byproduct. jocpr.comresearchgate.net

The synthesis of these analogs is of interest for structure-activity relationship (SAR) studies in various fields. The nature of the heterocyclic ring (size, presence of other heteroatoms) can significantly impact the chemical and biological properties of the resulting N-dichloroacetyl derivative. Below is a table summarizing the synthesis of various haloacetylated heterocyclic compounds, which follows the same fundamental reaction pathway.

HeterocycleAcylating AgentProductReaction ConditionsReference
MorpholineChloroacetyl chloride4-(Chloroacetyl)morpholineTriethylamine, Diethyl ether, 5-10°C jocpr.com
L-ProlineChloroacetyl chloride(S)-1-(Chloroacetyl)-pyrrolidine-2-carboxylic acid- nih.gov
Piperidine DerivativeChloroacetyl chlorideN-(Chloroacetyl)piperidine derivativePyridine, 0°C researchgate.net
Hydrazine HydrateChloroacetyl chlorideChloroacetohydrazideNo heating jmchemsci.com
AminopyrimidineChloroacetyl chloridePyrimidin-[1(2H)-yl]acetamide derivativeAcetonitrile, 0°C erciyes.edu.tr

This table presents examples of N-acylation reactions on various heterocycles using haloacetyl chlorides, illustrating the general applicability of the synthetic route.

The synthesis of β-lactams (azetidin-2-ones) can also be achieved using dichloroacetyl chloride in a [2+2] cycloaddition reaction (Staudinger synthesis) with imines. mdpi.comresearchgate.net This demonstrates the versatility of dichloroacetyl chloride in creating a range of heterocyclic structures.

Beyond N-acylation, the thiomorpholine scaffold of this compound can be modified at other positions to create a diverse library of compounds. These modifications can be performed either before or after the N-acylation step.

Oxidation of the Sulfur Atom: A primary site for derivatization is the sulfur atom. The sulfur can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. For instance, thiomorpholine can be oxidized using an oxidizing agent like potassium permanganate (B83412) to yield thiomorpholine-1,1-dioxide. google.com This transformation significantly alters the polarity, solubility, and hydrogen bond accepting capability of the molecule. Performing this oxidation on this compound would yield this compound-1,1-dioxide, a compound with markedly different physicochemical properties.

Substitution on the Carbon Skeleton: The carbon atoms of the thiomorpholine ring are also targets for derivatization.

C-3 Position: Synthetic routes have been developed for thiomorpholine-3-carboxylic acid derivatives, starting from cysteine. nih.gov This introduces a functional handle that can be further modified.

C-2 and C-5 Positions: Introducing substituents at the C-2 and C-5 positions, adjacent to the sulfur and nitrogen atoms respectively, is also a common strategy. This can be achieved by starting the synthesis from appropriately substituted precursors. For example, aza-Prins cyclization has been used to create 4-chloropiperidines, a related six-membered ring system, demonstrating a method for ring construction that incorporates substituents. rasayanjournal.co.in

These derivatizations allow for fine-tuning of the molecule's steric and electronic properties, which is a cornerstone of rational drug design and materials science. The ability to modify the scaffold at multiple positions highlights the versatility of thiomorpholine as a building block in synthetic chemistry.

Spectroscopic Characterization and Structural Elucidation of 4 Dichloroacetyl Thiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of 4-(Dichloroacetyl)-thiomorpholine, the protons on the thiomorpholine (B91149) ring and the dichloroacetyl group exhibit distinct signals. The electron-withdrawing nature of the dichloroacetyl group significantly influences the chemical shifts of the adjacent protons on the thiomorpholine ring. The protons on the carbons next to the nitrogen atom (positions 2 and 6) are deshielded and appear at a lower field compared to the protons on the carbons adjacent to the sulfur atom (positions 3 and 5). The unique proton on the dichloroacetyl group appears as a distinct singlet, shifted significantly downfield due to the strong deshielding effect of the two chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (Axial & Equatorial) 3.70 - 4.10 Multiplet
H-3, H-5 (Axial & Equatorial) 2.70 - 3.10 Multiplet
-CHCl₂ 6.40 - 6.60 Singlet

Note: Predicted values are based on the analysis of similar N-acyl heterocyclic structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found at a very low field (downfield). The carbon of the dichloroacetyl group is also significantly deshielded by the attached chlorine atoms. The carbons of the thiomorpholine ring appear in the aliphatic region, with those bonded to the nitrogen atom appearing at a lower field than those bonded to the sulfur atom. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 164 - 167
-CHCl₂ 65 - 70
C-2, C-6 45 - 50
C-3, C-5 27 - 32

Note: Predicted values are based on standard chemical shift ranges for functional groups and analysis of related heterocyclic compounds. oregonstate.eduwisc.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond connectivities. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the protons at C-2/C-6 and their neighbors at C-3/C-5, confirming the connectivity within the thiomorpholine ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum would show a cross-peak connecting the signal for the -CHCl₂ proton to the signal for the -CHCl₂ carbon, and likewise for each set of protons on the thiomorpholine ring to their respective carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations, which helps piece together the entire molecular framework. columbia.edu Key expected correlations for this compound would include a cross-peak between the protons on C-2/C-6 and the carbonyl carbon (C=O), as well as a correlation between the -CHCl₂ proton and the carbonyl carbon. These correlations definitively establish the connection of the dichloroacetyl group to the nitrogen atom of the thiomorpholine ring. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. Other key absorptions confirm the presence of the aliphatic ring and the halogenated acetyl group.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
C-H (Aliphatic) Stretching 2850 - 3000 Medium
C=O (Amide) Stretching 1650 - 1680 Strong, Sharp
C-N Stretching 1200 - 1350 Medium
C-Cl Stretching 600 - 800 Medium-Strong
C-S Stretching 600 - 800 Weak-Medium

Note: These are typical frequency ranges for the specified functional groups. vscht.cz

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the compound. The molecular weight of thiomorpholine itself is 103.186 g/mol . nist.gov The mass spectrum of a derivatized molecule like this compound would show a molecular ion peak corresponding to its total molecular weight, alongside peaks from characteristic fragmentation patterns that reveal its structural components. researchgate.net

The fragmentation of the molecule is influenced by the stability of the resulting ions. For instance, the fragmentation of the thiomorpholine ring is a known process, and the dichloroacetyl group also produces a characteristic pattern. nist.govnih.gov The analysis of peptide adducts with dichloroethylene, which forms a 2-chloroacetyl moiety, shows characteristic neutral losses of HCl (36 Da) and other fragments related to the chloroacetyl group, providing a model for the fragmentation of the dichloroacetyl portion of the target molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. nih.govmasonaco.org Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can provide mass measurements with errors in the parts-per-million (ppm) range, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.govmasonaco.org

For this compound, HRMS would be used to verify its molecular formula, C₆H₉Cl₂NOS. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the elemental composition can be confirmed with high confidence. chemrxiv.orgeurl-pesticides.eu This high level of accuracy is crucial for distinguishing the target compound from potential isomers or impurities. nih.gov

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)AdductTheoretical Adduct Mass (m/z)
C₆H₉³⁵Cl₂NOSMonoisotopic212.9833[M+H]⁺213.9911
C₆H₉³⁵Cl³⁷ClNOSIsotope214.9803[M+H]⁺215.9881
C₆H₉³⁷Cl₂NOSIsotope216.9774[M+H]⁺217.9852

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule by analyzing its fragmentation pathways. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process provides detailed information about the molecule's substructures.

The fragmentation of this compound is expected to occur at the amide bond and within the dichloroacetyl and thiomorpholine moieties. Based on studies of similar structures, characteristic fragmentation patterns can be predicted. researchgate.netnih.gov For example, cleavage of the C-N amide bond could yield ions corresponding to the thiomorpholine ring and the dichloroacetyl group. The dichloroacetyl fragment may exhibit neutral losses of HCl, as seen in related chloroacetylated compounds. nih.gov The thiomorpholine ring itself can undergo fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules. nist.gov These specific fragmentation patterns allow for the confident structural assignment of the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₆H₉Cl₂NOS + H]⁺)

Precursor Ion (m/z)Proposed FragmentProposed FormulaFragment Mass (m/z)Neutral Loss
213.99[Thiomorpholine + H]⁺[C₄H₁₀NS]⁺104.05C₂H₂Cl₂O
213.99[Dichloroacetyl group + H]⁺[C₂H₂Cl₂O]⁺110.95C₄H₉NS
213.99Loss of HCl[C₆H₉ClNOS]⁺177.01HCl
213.99Cleavage of thiomorpholine ring[C₄H₈NOCl₂S]⁺188.97C₂H₄

Advanced Spectroscopic Methods for Crystalline State Analysis

While NMR and mass spectrometry provide information about the molecular structure and connectivity in solution and gas phases, advanced methods are required to determine the precise three-dimensional arrangement of atoms in the solid, crystalline state. These techniques are crucial for understanding intermolecular interactions and the absolute configuration of chiral molecules.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com This technique provides precise coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsion angles. For this compound, an X-ray diffraction study would reveal the conformation of the six-membered thiomorpholine ring. In related structures, such as 4-(4-nitrophenyl)thiomorpholine (B1608610) and 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, the thiomorpholine ring consistently adopts a stable chair conformation. mdpi.comnih.gov

The analysis would also detail the geometry of the amide linkage and the orientation of the dichloroacetyl group relative to the thiomorpholine ring. Furthermore, X-ray diffraction can elucidate the packing of molecules in the crystal, revealing intermolecular interactions like hydrogen bonds that stabilize the solid-state structure. nih.govresearchgate.net While specific data for this compound is not available, the crystallographic data for a related thiomorpholine derivative illustrates the detailed structural insights that can be obtained. mdpi.com

Table 3: Representative Crystallographic Data for a Thiomorpholine Derivative (4-(4-nitrophenyl)thiomorpholine) mdpi.com

ParameterValue
Crystal Data
Chemical FormulaC₁₀H₁₂N₂O₂S
Formula Weight224.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3525(5)
b (Å)10.3755(4)
c (Å)7.4464(3)
β (°)96.325(2)
Volume (ų)1025.34(7)
Z (molecules/unit cell)4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Refinement
R1 [I > 2σ(I)]0.0324
wR2 (all data)0.0811

Note: This data is for a structurally related compound and serves as an example of the information obtained from an X-ray diffraction study.

Mechanistic Investigations of Reactions Involving 4 Dichloroacetyl Thiomorpholine

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Monitoring

The elucidation of reaction mechanisms heavily relies on the meticulous monitoring of reaction progress through kinetic and spectroscopic techniques. While specific studies directly on 4-(dichloroacetyl)-thiomorpholine are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous dichloroacetamide compounds, such as certain herbicide safeners.

Kinetic studies on the hydrolysis of dichloroacetamide safeners have revealed that these reactions can be significantly influenced by pH. For instance, the hydrolysis of dichloroacetamides has been shown to occur under both acidic and basic conditions, with the rates of transformation varying depending on the specific structure of the molecule. acs.orgnih.govacs.org In acidic environments, the hydrolysis of some dichloroacetamides proceeds at measurable rates, while others exhibit greater stability. nih.gov Conversely, base-mediated hydrolysis is a well-characterized pathway for many chloroacetamides, often proceeding via a bimolecular nucleophilic substitution (SN2) mechanism where a hydroxide (B78521) ion displaces a chloride ion. nih.govresearchgate.net However, base-mediated amide cleavage can also occur. nih.gov It is plausible that this compound would exhibit similar pH-dependent hydrolysis kinetics, which could be monitored by techniques such as HPLC to track the disappearance of the parent compound and the appearance of products over time.

Spectroscopic methods are indispensable for identifying transient intermediates and final products, thereby providing crucial pieces of the mechanistic puzzle. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to observe changes in vibrational modes corresponding to specific functional groups as the reaction progresses. For example, in the oxidation of related ionic liquids, FTIR and Raman spectroscopy have been used to identify the formation of new functional groups, suggesting the bonding of reactants to the original molecule. nih.gov For this compound, one could expect to observe changes in the characteristic C=O stretching frequency of the amide and the C-Cl stretching frequencies of the dichloroacetyl group during its reactions. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be invaluable for characterizing the structure of both stable products and, in some cases, reaction intermediates.

Reactivity of the Dichloroacetyl Moiety as an Electrophilic Center

The dichloroacetyl moiety is the primary center of electrophilicity in this compound. The two chlorine atoms, being highly electronegative, withdraw electron density from the acetyl carbon, rendering it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This electrophilic character is central to the compound's reactivity.

The primary reaction involving the dichloroacetyl group is nucleophilic substitution, where a nucleophile attacks the carbonyl carbon. This can lead to the displacement of one or both chlorine atoms or cleavage of the amide bond. The specific outcome depends on the nature of the nucleophile, the reaction conditions, and the stability of the potential intermediates and products.

For instance, in base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophile. youtube.comyoutube.com The reaction can proceed through an initial attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination can result in the formation of different products. Studies on other dichloroacetamides suggest that both substitution of the chlorine atoms and cleavage of the amide bond are possible pathways. nih.govnih.gov

The electrophilicity of the carbonyl carbon is a key factor in these reactions. Protonation of the carbonyl oxygen under acidic conditions can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like water. youtube.comyoutube.com

Influence of the Thiomorpholine (B91149) Ring on Reaction Stereoselectivity and Regioselectivity

The thiomorpholine ring, while not the primary site of reaction in many cases, can exert a significant influence on the stereoselectivity and regioselectivity of reactions involving the dichloroacetyl group. The conformation of the six-membered thiomorpholine ring can create a specific steric environment around the N-acyl group, potentially directing the approach of incoming nucleophiles.

The stereochemistry of the thiomorpholine ring itself can be a factor. The ring can exist in different chair or boat conformations, and the substituents on the ring can influence the preferred conformation. This conformational preference can, in turn, affect the accessibility of the electrophilic center on the dichloroacetyl moiety. Studies on related N-aryl-thiomorpholine-3,5-diones have shown that restricted rotation around the N-aryl bond can lead to the existence of stable diastereomers at room temperature, highlighting the steric influence of the ring system. researchgate.net Similarly, the stereochemical arrangement of the thiomorpholine ring in this compound could influence the stereochemical outcome of reactions at the side chain. For example, in the synthesis of morpholine (B109124) and thiomorpholine derivatives, stereoselective formations of products have been observed, indicating the directing influence of the heterocyclic ring. nih.gov

Regioselectivity, the preference for reaction at one site over another, can also be influenced by the thiomorpholine ring. While the primary electrophilic center is the dichloroacetyl group, the sulfur and nitrogen atoms of the thiomorpholine ring possess lone pairs of electrons and could potentially interact with reagents or catalysts. However, the electron-withdrawing nature of the dichloroacetyl group would reduce the nucleophilicity of the nitrogen atom. In reactions where multiple reactive sites are present, the electronic and steric properties of the thiomorpholine ring can help to direct the reaction to a specific location. For instance, in reactions of substituted quinolinesulfenyl halides, the nitrogen atom of the quinoline (B57606) ring can participate in the reaction, leading to regioselective annulation products. mdpi.com While a different system, this illustrates how a nitrogen-containing heterocycle can influence regioselectivity.

Reaction Pathways in the Presence of Various Reagents and Catalysts

The reaction pathways of this compound are highly dependent on the nature of the reagents and the presence of catalysts.

With Nucleophiles: The reaction with various nucleophiles is a key aspect of the chemistry of this compound.

Amines: The reaction with primary or secondary amines could lead to the formation of new amide derivatives through nucleophilic attack on the carbonyl carbon and subsequent cleavage of the C-N bond of the thiomorpholine, or through substitution of the chlorine atoms. The outcome would depend on the relative nucleophilicity of the amine and the stability of the resulting products. For example, the reaction of chloroacetyl chlorides with arylamines is a known method for forming N-substituted chloroacetamides. researchgate.net

Thiols: Thiols are good nucleophiles and would be expected to react with the electrophilic dichloroacetyl group, potentially displacing one or both chlorine atoms to form thioether linkages. The reaction of thiols with Michael acceptors is a well-studied process that proceeds via nucleophilic addition. researchgate.netnih.govresearchgate.net

Hydroxides and Alkoxides: As discussed in the context of hydrolysis, hydroxides can lead to the cleavage of the amide bond or substitution of the chlorine atoms. Alkoxides would be expected to react in a similar fashion.

With Catalysts: The use of catalysts can significantly alter the rate and outcome of reactions involving this compound.

Acid Catalysis: As mentioned earlier, acid catalysis can activate the dichloroacetyl group by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack. youtube.comyoutube.com This is a common strategy in the hydrolysis of amides.

Base Catalysis: Base catalysis is often employed in the hydrolysis of amides and can also promote other nucleophilic substitution reactions by deprotonating the nucleophile, thereby increasing its reactivity. youtube.com

Transition Metal Catalysis: While less common for this specific type of compound, transition metal catalysts are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov It is conceivable that under specific conditions, the C-Cl bonds of the dichloroacetyl group could be activated by a suitable transition metal catalyst to participate in such reactions. For example, palladium catalysts are effective in Suzuki-Miyaura reactions. mdpi.com

The following table summarizes the expected reactivity of this compound with different reagents:

Reagent/CatalystExpected Reaction TypePotential Products
Water (H₂O)HydrolysisThiomorpholine, Dichloroacetic acid
Hydroxide (OH⁻)Nucleophilic Substitution / Amide CleavageHydroxy-substituted acetylthiomorpholine, Thiomorpholine, Dichloroacetate
Amines (RNH₂/R₂NH)Nucleophilic Acyl Substitution / SubstitutionN-substituted amides, Amino-substituted acetylthiomorpholine
Thiols (RSH)Nucleophilic SubstitutionThioether-substituted acetylthiomorpholine
Acids (H⁺)Catalysis of Nucleophilic AttackPromotes reactions with weak nucleophiles
Bases (B:)Catalysis of Nucleophilic AttackPromotes reactions by deprotonating nucleophiles
Transition MetalsPotential for Cross-CouplingFunctionalized acetylthiomorpholine derivatives

Theoretical and Computational Chemistry Studies of 4 Dichloroacetyl Thiomorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and reactivity indices, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-(dichloroacetyl)-thiomorpholine.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For thiomorpholine (B91149) derivatives, the six-membered ring typically adopts a low-energy chair conformation. mdpi.com In a computational study of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations were used to determine its optimized molecular structure. mdpi.com The calculations showed that the substituent on the nitrogen atom could occupy either an axial or equatorial position, with the equatorial conformation generally being more stable in the gas phase due to lower steric hindrance. mdpi.com However, intermolecular interactions in the solid state can favor the axial conformation. mdpi.com

For this compound, DFT optimization would similarly predict the preferred conformation of the thiomorpholine ring and the orientation of the dichloroacetyl group. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. A comparison between the calculated parameters for a free molecule and experimental data from X-ray crystallography can reveal the influence of crystal packing forces on the molecular structure. mdpi.com

Below is a table showing representative geometric parameters obtained from DFT calculations for a related thiomorpholine compound, 4-(4-nitrophenyl)thiomorpholine, which illustrates the type of data generated in such studies. mdpi.com

ParameterBond/AngleDFT-Calculated Value (Å or °)Crystal Structure Value (Å or °)
Bond LengthS1–C21.8171.808
Bond LengthN1–C41.3931.383
Bond AngleC2–S1–C696.697.4
Bond AngleC4–N1–C5119.8120.5
Dihedral AngleC6–S1–C2–C3-64.7-61.2
Dihedral AngleC3–N1–C4–C9-12.7-87.8
Data derived from a study on 4-(4-nitrophenyl)thiomorpholine. mdpi.com

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. scispace.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. scispace.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. nih.gov It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. nih.gov This analysis helps in understanding hyperconjugative interactions and the nature of chemical bonds. For instance, NBO analysis can reveal the interactions between the lone pairs of the sulfur and nitrogen atoms with the antibonding orbitals of adjacent bonds within the this compound structure.

Furthermore, calculating the distribution of electric charge on the atoms of a molecule is crucial for understanding its reactivity and intermolecular interactions. Mulliken atomic charge calculation is a common method, though natural population analysis (derived from NBO) is often preferred for its greater numerical stability, especially for molecules containing heteroatoms. nih.gov These calculations identify the most positive and negative sites in the molecule, which are prone to nucleophilic and electrophilic attack, respectively. For this compound, the carbonyl carbon of the acetyl group and the carbon atoms bonded to the chlorine atoms are expected to carry significant partial positive charges, making them electrophilic centers.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons (nucleophilicity). Likely localized on the thiomorpholine ring, particularly the S and N atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons (electrophilicity). Likely localized on the dichloroacetyl group.
HOMO-LUMO Gap Energy difference between LUMO and HOMO.Relates to chemical reactivity and stability. A smaller gap implies higher reactivity.
Mulliken/Natural Charges Distribution of electron charge on each atom.Predicts sites for electrostatic interactions and chemical reactions. Identifies electrophilic (e.g., carbonyl carbon) and nucleophilic centers.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a dynamic view that goes beyond the static picture of reactants and products. This is essential for understanding reaction mechanisms and predicting reaction rates.

A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule or a system of molecules as a function of their geometry. By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to valleys (local minima), and transition states, which are the highest energy points along the lowest energy path between two minima (saddle points). mdpi.com

For a reaction involving this compound, such as its synthesis or a subsequent transformation, DFT calculations can be used to locate the structures of the reactants, transition states, and products. mdpi.com The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor in determining the reaction rate. mdpi.com By calculating the vibrational frequencies of these structures, other thermodynamic parameters like enthalpy and entropy of activation can be determined, allowing for the estimation of kinetic parameters using Transition State Theory. mdpi.com This approach allows researchers to compare different possible reaction pathways and predict which one is most likely to occur under specific conditions. mdpi.com

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change. semanticscholar.org

For this compound, MD simulations are invaluable for studying its conformational flexibility. The thiomorpholine ring can undergo conformational changes, such as ring-flipping between different chair or boat forms. MD simulations can reveal the timescale and energy barriers associated with these conformational changes. mdpi.com

MD simulations are also crucial for understanding the effects of the environment, particularly the solvent, on the molecule's behavior. By explicitly including solvent molecules (like water) in the simulation box, one can observe how the solute and solvent molecules interact and arrange themselves. These simulations can provide insights into solvation energies and how the solvent influences the conformational preferences of this compound. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), are used to assess the stability and compactness of the molecule's conformation over the simulation time. mdpi.comsemanticscholar.org

In Silico Design Principles for Thiomorpholine-based Compounds

The insights gained from theoretical and computational studies are instrumental in the rational, in silico design of new molecules. For thiomorpholine-based compounds, computational methods guide the modification of the molecular structure to achieve desired properties, such as enhanced biological activity or improved chemical stability. nih.govresearchgate.net

Computational studies on various thiomorpholine derivatives have shown that the nature and position of substituents on the thiomorpholine scaffold are critical for their interaction with biological targets, such as enzymes or receptors. nih.govnih.gov For example, in designing inhibitors, molecular docking simulations—a method that predicts the preferred orientation of one molecule when bound to another—are used to assess how well a designed compound fits into the active site of a target protein. mdpi.com

By analyzing the electronic properties (like charge distribution and molecular orbitals) and structural features (like shape and flexibility), researchers can establish structure-activity relationships (SAR). For the thiomorpholine scaffold, design principles might include:

Introducing specific functional groups: Adding hydrogen bond donors or acceptors to facilitate stronger binding to a biological target. nih.gov

Modifying the lipophilicity: Altering substituents to control the compound's solubility and ability to cross cell membranes.

Controlling conformational flexibility: Introducing bulky groups or creating more rigid structures to lock the molecule in a bioactive conformation, which can improve binding affinity and selectivity.

Through iterative cycles of in silico design, computational evaluation, and subsequent synthesis and experimental testing, the development of novel thiomorpholine-based compounds can be significantly accelerated.

Rational Design of Derivatives for Tailored Chemical Properties and Synthetic Accessibility

The rational design of chemical compounds through computational methods is a cornerstone of modern drug discovery and materials science. This approach typically involves the use of molecular modeling and quantitative structure-activity relationship (QSAR) studies to predict how modifications to a molecule's structure will affect its properties and ease of synthesis. For instance, in the broader field of herbicide safeners, which includes various dichloroacetamides, computational analyses are employed to understand their mechanism of action and to design new compounds with enhanced efficacy and selectivity. nih.govresearchgate.net

In the context of thiomorpholine derivatives, computational studies have been used to investigate their potential as therapeutic agents. For example, research on other thiomorpholine-containing compounds has utilized computational models to explore their binding to biological targets. researchgate.net These studies often involve creating a library of virtual derivatives and using computational docking and molecular dynamics simulations to predict their interaction with specific proteins. However, specific research applying these rational design principles to this compound for tailoring its chemical properties or improving synthetic accessibility is not documented in the available literature.

Structure-Reactivity Relationship Studies via Computational Approaches

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry, often explored through computational methods like Density Functional Theory (DFT). These studies can provide insights into reaction mechanisms, kinetic parameters, and the electronic properties that govern reactivity.

For related compounds, such as dichloroacetamide herbicide safeners, hydrolysis has been studied to understand their environmental fate. These studies have identified different mechanistic pathways depending on pH and the specific structure of the dichloroacetamide. acs.orgnih.gov For example, the hydrolysis of some dichloroacetamides proceeds via base-mediated amide cleavage or acid-mediated pathways. acs.orgnih.gov

While these studies on analogous compounds provide a framework for how the structure-reactivity of this compound could be investigated, there is no specific computational research available that details such relationships for this particular molecule. Such a study would likely involve calculating parameters like molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies to predict its reactivity profile.

Research Applications and Potential of 4 Dichloroacetyl Thiomorpholine Scaffold in Chemical Synthesis

Role as a Synthetic Intermediate for the Development of Novel Heterocyclic Compounds

The 4-(Dichloroacetyl)-thiomorpholine structure is a valuable starting point for the synthesis of more complex heterocyclic systems. The inherent reactivity of the dichloroacetyl group and the thiomorpholine (B91149) ring allows for a variety of chemical transformations. Chemists can leverage the thiomorpholine core to construct fused ring systems or introduce additional functional groups, leading to the creation of novel molecular architectures.

For instance, the thiomorpholine moiety can be coupled with other heterocyclic precursors to generate new classes of compounds. nih.gov Synthetic strategies may involve the modification or removal of the dichloroacetyl group to unmask the secondary amine of the thiomorpholine ring, which can then participate in cyclization or condensation reactions. These approaches have been used to synthesize a range of thiophene (B33073) and thienopyrimidine derivatives, which are investigated for various biological activities. nih.govresearchgate.net The versatility of the thiomorpholine scaffold makes it a key intermediate in the exploration of new chemical space for drug discovery and materials science. researchgate.netjchemrev.com

Exploration in Agrochemical Chemistry as a Scaffold for Compound Design

In the field of agrochemical chemistry, molecular scaffolds form the basis for developing new pesticides, including herbicides, insecticides, and fungicides. The isoxazoline (B3343090) ring, for example, is a well-established scaffold in numerous commercial pesticides. nih.gov Similarly, the thiomorpholine scaffold, as present in this compound, is explored for its potential in creating next-generation agrochemicals.

Structural modification of the this compound scaffold is a key strategy in the design of novel agrochemical candidates. By altering the substituents on the thiomorpholine ring or modifying the dichloroacetyl group, chemists can fine-tune the biological activity and physical properties of the resulting molecules. This process of derivatization can lead to compounds with enhanced efficacy, selectivity, or improved environmental profiles. For example, derivatives of 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol have been synthesized and shown to be potent antiamebic agents. nih.gov This highlights how modifications to a core structure containing a dichloroacetyl group can lead to significant biological activity.

The discovery of new agrochemicals often relies on the systematic derivatization of lead compounds. Methodologies for modifying intermediates like this compound are crucial in this process. Techniques such as cross-coupling reactions, nucleophilic substitutions, and ring-forming reactions can be applied to the thiomorpholine scaffold to generate diverse libraries of new compounds. These libraries are then screened for desired agrochemical properties. The ability to efficiently create a wide range of derivatives from a single, versatile intermediate is a powerful tool in the search for innovative crop protection solutions. researchgate.net

Advanced Protecting Group Chemistry and Derivatization Strategies Utilizing Dichloroacetyl Functionality

The dichloroacetyl group itself is a key functional component with applications in synthetic chemistry, particularly as a protecting group for amines and hydroxyl groups. Its electronic properties make it suitable for temporary masking of reactive sites during complex multi-step syntheses.

In the chemical synthesis of oligonucleotides and peptides, protecting groups are essential to prevent unwanted side reactions at reactive functional groups like amines and hydroxyls. nih.govresearchgate.net The dichloroacetyl group has been utilized for this purpose.

In oligonucleotide synthesis, the process often involves a detritylation step, which removes a protecting group from the 5'-hydroxyl group of a nucleoside. Dichloroacetic acid (DCA) is a commonly used reagent for this deblocking step. google.comgoogle.comnih.govjustia.com The dichloroacetyl group has also been incorporated into more complex protecting groups for the 2'-hydroxyl function of ribonucleosides, demonstrating its utility in the challenging synthesis of RNA. researchgate.net

In peptide synthesis, various protecting groups are employed to mask the α-amino group and reactive side chains of amino acids to ensure the correct peptide sequence is assembled. nih.govcreative-peptides.com While groups like Fmoc and Boc are more common for α-amino protection, acyl-type groups are also used. creative-peptides.com The dichloroacetyl group, as an acyl-type moiety, can be used to protect amine functionalities. The conditions for removing such groups must be carefully chosen to avoid damaging the growing peptide chain. nih.govmerckmillipore.comsigmaaldrich.com

Interactive Table: Protecting Groups in Peptide Synthesis

Protecting Group ClassExample(s)Typical Removal ConditionsProtected Functionality
CarbamateBoc (tert-Butoxycarbonyl)Acidic (e.g., TFA)α-Amino
CarbamateFmoc (9-Fluorenylmethyloxycarbonyl)Mildly basic (e.g., Piperidine in DMF)α-Amino
AcylTfa (Trifluoroacetyl)Mildly basic (e.g., Piperidine, NaOH)α-Amino
AcylDichloroacetyl Specific cleavage conditionsAmine/Hydroxyl
BenzylBzl (Benzyl)Catalytic hydrogenation, strong acidHydroxyl, Thiol
TritylTrt (Trityl)Mildly acidicThiol, Hydroxyl, Amine

Beyond specialized fields like peptide and oligonucleotide synthesis, the dichloroacetyl group serves a broader role in general organic synthesis. It can be used as a temporary protecting group for primary and secondary amines. The starting material for introducing this group is often dichloroacetyl chloride. nih.gov The stability of the resulting N-dichloroacetyl bond allows it to withstand a variety of reaction conditions, and it can be removed when desired.

Future Research Directions and Advanced Methodological Developments

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. For 4-(dichloroacetyl)-thiomorpholine, future research will likely focus on developing more sustainable synthetic and derivatization pathways.

One promising avenue lies in the adoption of greener reagents for the dichloroacetylation of thiomorpholine (B91149). Traditional methods often rely on harsh or hazardous reagents. A significant advancement in this area is the use of Dichloromeldrum's acid (DiCMA) as a bench-stable and non-volatile reagent for the dichloroacetylation of amines. nih.govnih.govnih.gov This method offers a practical and efficient route to α,α-dichloroacetamides, with the only byproducts being acetone (B3395972) and carbon dioxide, thus obviating the need for column chromatography and aligning with the principles of atom economy and waste reduction. nih.govnih.govnih.gov

Furthermore, the synthesis of the thiomorpholine core itself can be made more environmentally benign. A notable development is the use of a telescoped photochemical thiol-ene reaction in a continuous flow system. nih.govmdpi.commdpi.comjmchemsci.com This approach can utilize low-cost starting materials and offers the advantages of continuous processing, such as improved safety, efficiency, and scalability, which are key tenets of green engineering. nih.govmdpi.commdpi.comjmchemsci.com The derivatization of the thiomorpholine scaffold is also an area ripe for green innovation. nih.govchromnet.net Catalytic methods, for instance, for the synthesis of N,N-alkylated fatty amines, showcase the potential for developing cleaner catalytic processes for creating a diverse range of thiomorpholine derivatives. acs.org

Future research will likely explore the integration of these green steps into a holistic, sustainable synthesis of this compound and its analogues. This could involve the use of biocompatible solvents, energy-efficient reaction conditions (such as photochemical or microwave-assisted synthesis), and catalytic systems that minimize waste and environmental impact. patsnap.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating discovery and development timelines. mdpi.com For this compound, these technologies hold significant potential in both the design of novel derivatives and the optimization of synthetic reactions.

ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, virtual compounds. nih.govnih.govnih.govjmchemsci.com This predictive power can be harnessed to design novel derivatives of this compound with enhanced or specific bioactive profiles. nih.gov Generative AI models can even propose entirely new molecular structures and their synthetic pathways simultaneously, opening up vast new areas of chemical space for exploration. patsnap.comacs.orgresearchgate.net

In the realm of reaction optimization, ML can be used to build models that predict reaction outcomes, such as yield and selectivity, based on a variety of parameters like catalyst, solvent, temperature, and reactant concentrations. nih.gov These models can then be used to identify the optimal conditions for the synthesis of this compound with fewer experiments than traditional one-variable-at-a-time approaches, saving time and resources. mdpi.comchromnet.netacs.orgrsc.org Bayesian optimization, for example, has been shown to be a particularly effective ML strategy for navigating complex reaction spaces and identifying optimal conditions efficiently. mdpi.com The integration of AI with automated synthesis platforms could ultimately lead to self-optimizing systems that can independently design, synthesize, and test new compounds. researchgate.netdntb.gov.ua

High-Throughput Screening Methodologies for Synthetic Route Discovery

High-throughput screening (HTS) has revolutionized the drug discovery process and is increasingly being applied to the discovery and optimization of chemical reactions. mdpi.com For the synthesis of this compound, HTS offers a powerful tool for rapidly exploring a vast landscape of potential synthetic routes and reaction conditions. nih.gov

By employing multi-well plates and robotic liquid handlers, a multitude of reactions can be performed in parallel, allowing for the rapid screening of different catalysts, bases, solvents, and other reaction parameters for the acylation of thiomorpholine. nih.govmdpi.com This approach is particularly valuable for identifying novel and efficient reaction conditions that might not be discovered through traditional, hypothesis-driven experimentation. mdpi.com The small scale of HTS experiments also minimizes the consumption of valuable starting materials. mdpi.com

Automated synthesis platforms can be integrated with HTS to create a seamless workflow for the generation and screening of compound libraries based on the this compound scaffold. nih.govnih.govjmchemsci.comchromnet.net These libraries can then be screened for biological activity, leading to the rapid identification of promising lead compounds. Furthermore, the large datasets generated from HTS experiments are ideal for training machine learning models, creating a synergistic relationship between these two advanced methodologies. nih.govrsc.org The on-the-fly synthesis and screening of compound libraries in a highly miniaturized and automated format is a paradigm shift in early drug discovery, significantly reducing timelines and environmental footprint. patsnap.com

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and In Situ Analysis

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization, ensuring safety, and maintaining product quality. Advanced spectroscopic techniques, often employed as part of Process Analytical Technology (PAT), enable the real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data without the need for offline sampling and analysis. nih.govchromnet.netrsc.org

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of the reaction in real time. nih.govmdpi.comrsc.org For instance, the formation of the amide bond during the dichloroacetylation of thiomorpholine could be tracked by observing the appearance of the characteristic amide carbonyl stretch in the IR spectrum. mdpi.com Dynamic NMR spectroscopy has been used to study the rotational energy barriers and transformation kinetics of dichloroacetamides, providing valuable mechanistic insights. nih.gov

These spectroscopic tools can be integrated into both batch and continuous flow reactors, providing real-time concentration profiles of reactants, intermediates, and products. nih.govacs.org This data is invaluable for determining reaction kinetics, identifying reaction intermediates, and optimizing process parameters to maximize yield and minimize impurities. nih.govmdpi.com The use of these advanced analytical methods is a key component of modern, data-rich process development for the synthesis of important chemical compounds like this compound. researchgate.net

Q & A

Q. What established synthetic routes are available for 4-(Dichloroacetyl)-thiomorpholine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves the acylation of thiomorpholine with dichloroacetyl chloride under basic conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (e.g., 1:1 thiomorpholine to dichloroacetyl chloride). Purification via column chromatography or recrystallization is critical to isolate the product. For optimization, fractional factorial design can identify interactions between variables (e.g., solvent polarity and base strength) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichloroacetyl group (e.g., carbonyl carbon at ~165–170 ppm) and thiomorpholine ring protons (δ 3.5–4.0 ppm for N–CH2_2 groups).
  • X-ray Crystallography : SHELXT software automates space-group determination for single-crystal structures, resolving bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C6_6H9_9Cl2_2NO2_2S).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O) and 650–750 cm1^{-1} (C–S) confirm functional groups .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :
  • Solubility : Test in solvents (water, ethanol, DMSO) using gravimetric or UV-Vis methods.
  • Stability : Accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products.
  • Partition Coefficient (Log P) : Shake-flask method with octanol/water phases .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in antifungal applications?

  • Methodological Answer :
  • In Vitro Assays : Evaluate fungicidal activity using microdilution techniques (e.g., MIC against Candida albicans or Aspergillus fumigatus).
  • Mode of Action : Use proteomic profiling or molecular docking to identify target proteins (e.g., cytochrome P450 enzymes or chitin synthase).
  • Resistance Studies : Serial passaging of fungal strains under sublethal compound concentrations identifies mutation hotspots .

Q. How can degradation pathways and environmental fate of this compound be analyzed?

  • Methodological Answer :
  • Advanced Analytics : LC-QTOF-MS identifies degradation products (e.g., hydrolysis to thiomorpholine and dichloroacetic acid).
  • Environmental Simulation : Test photolysis (UV light) and biodegradation (soil/water microcosms) under OECD guidelines.
  • Ecotoxicity : Daphnia magna or Aliivibrio fischeri assays assess acute/chronic toxicity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically review literature using databases (PubMed, TOXLINE) and apply inclusion criteria (e.g., standardized assay protocols).
  • Experimental Replication : Reproduce conflicting studies with controlled variables (e.g., inoculum size, incubation time).
  • Statistical Modeling : Multivariate analysis (e.g., PCA) identifies outliers or confounding factors (e.g., solvent impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dichloroacetyl)-thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(Dichloroacetyl)-thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.